molecular formula C12H17NO2 B15314456 Ethyl 2-amino-5-isopropylbenzoate

Ethyl 2-amino-5-isopropylbenzoate

Cat. No.: B15314456
M. Wt: 207.27 g/mol
InChI Key: SVHXGACPWPGDIU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-isopropylbenzoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the second position, and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-isopropylbenzoate typically involves the esterification of 2-amino-5-isopropylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-isopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 2-amino-5-isopropylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2-amino-5-isopropylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The ester group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-amino-5-isopropylbenzoate can be compared with other similar compounds, such as:

  • Ethyl 2-amino-4-isopropylbenzoate
  • Ethyl 2-amino-6-isopropylbenzoate
  • Mthis compound

Uniqueness: The unique positioning of the isopropyl group at the fifth position on the benzene ring in this compound distinguishes it from its analogs. This specific arrangement can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-amino-5-propan-2-ylbenzoate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3

InChI Key

SVHXGACPWPGDIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(C)C)N

Origin of Product

United States

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